Methyl paraoxon
Overview
Description
Paraoxon-methyl is an oxon derivative and a major metabolite of parathionbelonging to the class of organophosphate insecticides.
Paraoxon-methyl is a C-nitro compound.
Mechanism of Action
Target of Action
Methyl paraoxon (MP) is a highly toxic organophosphorus pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE’s role is to break down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission .
Mode of Action
This compound acts by inhibiting the activity of AChE . Specifically, it inactivates AChE by phosphorylating the active site of the enzyme . This action prevents the hydrolysis of acetylcholine, leading to its accumulation at the site of action . The result is an over-stimulation of cholinergic end organs .
Biochemical Pathways
The inhibition of AChE disrupts the normal functioning of the nervous system. The accumulation of acetylcholine leads to continuous stimulation of the neurons, causing a range of symptoms including headaches, nausea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion .
Pharmacokinetics
The pharmacokinetics of methyl parathion, the parent compound of this compound, have been studied . After intravenous administration, it was found to follow a three-compartment model . The apparent volume of the central compartment was 1.45 liters/kg, clearance was 1.85 liters/h/kg, and the terminal half-life was 6.6 h with an elimination constant of 0.50 h−1 .
Result of Action
The inhibition of AChE by this compound leads to a range of health effects. These include symptoms related to the nervous system such as headaches, muscle weakness, insomnia, dizziness, and impaired memory . Other effects include cardiovascular lesions, abnormalities in heart rate, and an increase in the heart-to-body ratio . Reproductive effects such as changes in placental morphology, fibrosis and hemorrhage, and inhibition of DNA synthesis in seminiferous tubules have also been reported .
Action Environment
The degradation of organophosphates like this compound is influenced by environmental factors such as pH, microbial activity, and light exposure . Hydrolysis, which is a significant degradation pathway, mainly occurs at pH >7 . Microbial degradation and photolysis also contribute to the breakdown of these compounds .
Biochemical Analysis
Biochemical Properties
Methyl paraoxon is characterized by its ability to inhibit acetylcholinesterase activity . The active metabolite of methyl parathion, this compound, inactivates acetylcholinesterase by phosphorylating the active site of the enzyme . This action inhibits the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter at the site of action, thereby producing over-stimulation of cholinergic end organs .
Cellular Effects
This compound has been shown to have cytotoxic effects on a mouse neuroblastoma cell line NB41A3 . It leads to apoptosis and reduced cell replication in differentiated PC12 cells taken from rat adrenal medulla pheochromocytoma . It also causes symptoms such as headaches, nausea, night-waking, diarrhea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion .
Molecular Mechanism
The primary mechanism of toxicity of this compound is the inhibition of acetylcholinesterase activity in the nervous system and at the motor end-plate . This compound, the active metabolite of methyl parathion, inactivates acetylcholinesterase by phosphorylating the active site of the enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in metabolic pathways that inhibit acetylcholinesterase activity
Properties
IUPAC Name |
dimethyl (4-nitrophenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQDKPJKOLXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037571 | |
Record name | Methylparaoxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950-35-6 | |
Record name | Paraoxon methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylparaoxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl paroxon | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methylparaoxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylparaoxon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PARAOXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of toxicity for methyl paraoxon?
A1: this compound exerts its toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) [, , ].
Q2: What are the consequences of acetylcholinesterase inhibition by this compound?
A2: Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing excessive stimulation of cholinergic receptors and a range of symptoms associated with cholinergic excess [, , ].
Q3: Does the route of this compound exposure influence its effects on cholinesterase activity?
A3: Yes, research indicates significant differences in cholinesterase inhibition patterns depending on the route of this compound exposure. Intravenous and oral administration result in rapid but transient inhibition, whereas dermal exposure leads to a slower and more prolonged inhibition, suggesting route-dependent differences in absorption, distribution, metabolism, and/or excretion [].
Q4: Do different tissues exhibit varying sensitivities to this compound-induced cholinesterase inhibition?
A4: Yes, studies show that brain regions may exhibit varying sensitivities to this compound. For instance, the brain stem appears highly sensitive to inhibition of both AChE activity and muscarinic receptor binding by this compound, potentially contributing to the lethal toxicity of this organophosphate [].
Q5: Can this compound affect other enzymes besides acetylcholinesterase?
A5: Yes, research has shown that this compound can inhibit other esterases, particularly aliesterases, which play a role in detoxifying organophosphates. The balance between AChE inhibition and aliesterase activity contributes to the overall toxicity of this compound [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H10NO6P, and its molecular weight is 247.15 g/mol.
Q7: What approaches are being explored for the degradation of this compound?
A7: Several strategies are under investigation for this compound degradation, including:* Catalytic degradation: Materials like metal-organic frameworks (MOFs) [, , , ] and metal oxides [, ] have shown promise in catalyzing the hydrolysis of this compound.* Enzymatic degradation: Organophosphate hydrolase (OPH) can break down this compound. Research is ongoing to enhance OPH stability and activity in various environments, including using complex coacervate core micelles [] and immobilizing it on carbon nanotube paper [].
Q8: How does moisture affect the degradation of this compound by metal-organic frameworks?
A8: Research suggests that the presence of moisture significantly influences the hydrolytic activity of certain Zr-based MOFs, like UiO-66, towards this compound. Increasing water content in the MOF structure enhances its degradation rate, highlighting the importance of moisture in solid-phase decontamination [].
Q9: How do metal-organic frameworks (MOFs) catalyze the degradation of this compound?
A9: Zr-based MOFs, like UiO-66, possess Lewis acidic sites (Zr⁴⁺) that can interact with the phosphoryl oxygen of this compound, facilitating nucleophilic attack by water molecules and subsequent hydrolysis [].
Q10: What factors influence the catalytic efficiency of MOFs in degrading this compound?
A10: Factors like the type of organic linker, pore size, and accessibility of active sites in the MOF structure play a role in determining its catalytic efficiency for this compound hydrolysis.
Q11: Have computational methods been used to study this compound degradation?
A11: Yes, density functional theory (DFT) calculations have been employed to study the adsorption energies of this compound and other molecules on catalyst surfaces, providing insights into the degradation mechanism [].
Q12: How does the structure of this compound contribute to its toxicity compared to its parent compound, methyl parathion?
A12: The P=O bond in this compound makes it a more potent inhibitor of AChE compared to its P=S counterpart, methyl parathion. This is because the P=O bond is more electrophilic and readily forms a stable covalent bond with the active site serine of AChE [, ].
Q13: Are there specific safety concerns associated with handling this compound in a research setting?
A13: Yes, due to its high toxicity, this compound should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, lab coat, and eye protection. Adherence to established safety protocols and regulations is crucial when working with this compound.
Q14: How does the uptake of this compound differ from its parent compound, methyl parathion, in cellular systems?
A15: Studies using radiolabeled compounds demonstrated a higher uptake of this compound in SH-SY5Y cells compared to methyl parathion. This difference in uptake contributes to the higher cytotoxicity observed with this compound [].
Q15: What types of in vitro models are used to study this compound toxicity?
A16: Researchers utilize various in vitro models, including:* Enzyme assays: These assess the inhibitory potency of this compound on AChE and other esterases [, , ].* Cell lines: Cultures of mammalian cells, such as SH-SY5Y cells, are used to investigate the cellular uptake, metabolism, and cytotoxic effects of this compound [].
Q16: Have resistance mechanisms to this compound been observed in insects?
A17: Yes, studies on house fly larvae resistant to methyl parathion have revealed two primary resistance mechanisms: enhanced metabolic detoxification of this compound and decreased target site sensitivity due to structural changes in AChE [].
Q17: What are the acute toxic effects of this compound in mammals?
A18: this compound, being a potent AChE inhibitor, can cause a range of cholinergic symptoms in mammals, including:* Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal cramps, and bronchoconstriction.* Nicotinic effects: Muscle twitching, weakness, paralysis, and respiratory failure.* Central nervous system effects: Anxiety, confusion, seizures, coma, and respiratory arrest [, ].
Q18: What analytical techniques are commonly used for the detection and quantification of this compound?
A19: Common analytical methods include:* Gas chromatography (GC): Often coupled with electron capture (ECD) or flame photometric (FPD) detectors for sensitive and selective detection of this compound in environmental and biological samples [, , ].* Liquid chromatography (LC): Frequently combined with tandem mass spectrometry (MS/MS) for precise identification and quantification of this compound and its metabolites [, ].* Thin layer chromatography (TLC): A relatively simple and rapid technique used for qualitative analysis of this compound, often based on cholinesterase inhibition assays [].* Electrochemical detection: Electrochemical methods using modified electrodes have also been explored for the detection of this compound based on the electrochemical response of p-nitrophenol generated after hydrolysis [].
Q19: What are the potential environmental concerns associated with this compound?
A20: As an organophosphate pesticide metabolite, this compound raises concerns due to its:* Toxicity to non-target organisms: It can negatively impact beneficial insects, birds, aquatic life, and other organisms in the ecosystem [].* Persistence in the environment: Depending on environmental conditions, it can persist in soil and water, potentially leading to bioaccumulation and long-term ecological effects.
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